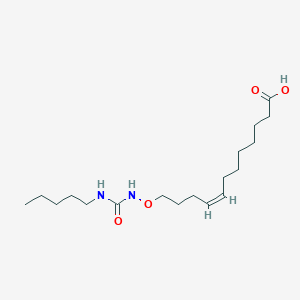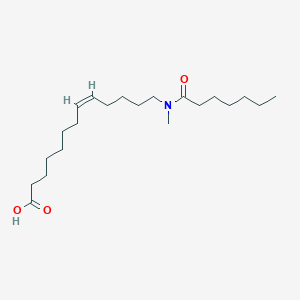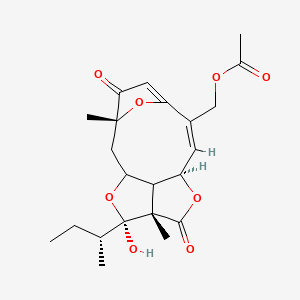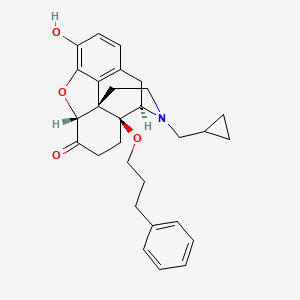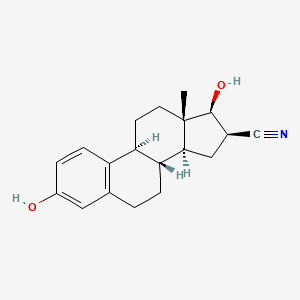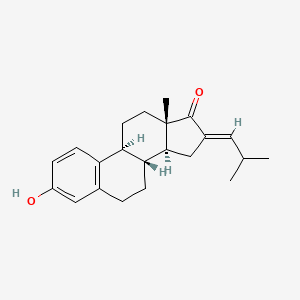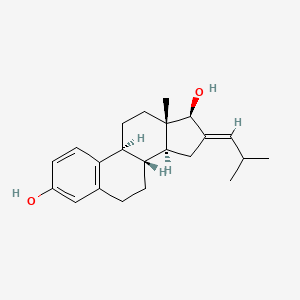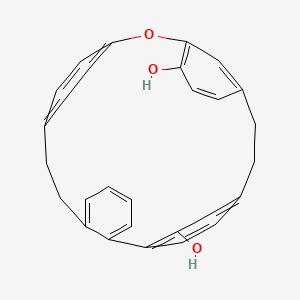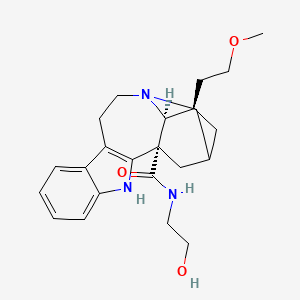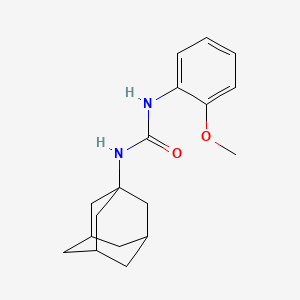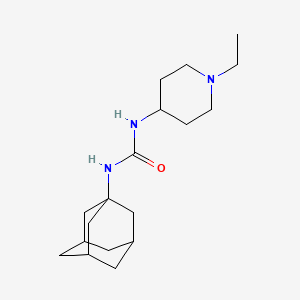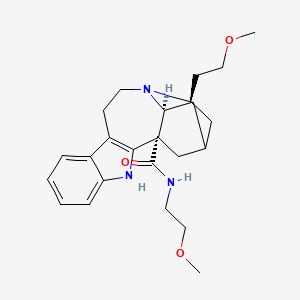
18-Methoxycoronaridinate 2-methoxyethylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-Methoxycoronaridinate 2-Methoxyethylamide is a synthetic derivative of ibogaine, developed by a research team led by pharmacologist Stanley D. Glick and chemist Martin E. Kuehne. This compound has shown significant potential in reducing self-administration of addictive substances such as morphine and methamphetamine in animal studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 18-Methoxycoronaridinate 2-Methoxyethylamide involves several steps, starting from ibogaine. The key steps include:
Methoxylation: Introduction of methoxy groups at specific positions on the ibogaine structure.
Amidation: Formation of the amide bond with 2-methoxyethylamine.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis likely involves standard organic synthesis techniques such as:
Refluxing: To facilitate the reaction.
Purification: Using chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 18-Methoxycoronaridinate 2-Methoxyethylamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride.
Solvents: Common solvents include dichloromethane and tetrahydrofuran.
Major Products:
Hydroxylated Derivatives: Formed through oxidation.
Reduced Compounds: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
18-Methoxycoronaridinate 2-Methoxyethylamide has several scientific research applications:
Chemistry: Used as a probe to study nicotinic acetylcholine receptors.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Potential therapeutic agent for addiction treatment.
Industry: May be used in the development of new pharmacological agents.
Mecanismo De Acción
The compound primarily acts as a selective α3β4 nicotinic acetylcholine antagonist. It also exhibits NMDA antagonist properties and has a weaker effect on opioid receptors, except for the kappa opioid receptor, where it shows slightly higher affinity. These interactions help reduce the self-administration of addictive substances .
Similar Compounds:
18-Methoxycoronaridine: The parent compound with similar anti-addictive properties.
18-Methylaminocoronaridine: Another derivative with similar efficacy but different potency.
Ibogaine: The natural alkaloid from which these derivatives are synthesized.
Uniqueness: 18-Methoxycoronaridinate 2-Methoxyethylamide is unique due to its higher potency by weight compared to 18-Methoxycoronaridine and its selective action on specific nicotinic acetylcholine receptors .
Propiedades
Fórmula molecular |
C24H33N3O3 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
(1S,17R,18S)-N,17-bis(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxamide |
InChI |
InChI=1S/C24H33N3O3/c1-29-11-8-17-13-16-14-24(23(28)25-9-12-30-2)21-19(7-10-27(15-16)22(17)24)18-5-3-4-6-20(18)26-21/h3-6,16-17,22,26H,7-15H2,1-2H3,(H,25,28)/t16?,17-,22-,24+/m0/s1 |
Clave InChI |
OLGJSZRDLAADNK-SAJNPJMVSA-N |
SMILES isomérico |
COCC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)NCCOC |
SMILES canónico |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)NCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



